molecular formula C15H11NO2 B6396539 3-(3-Cyanophenyl)-2-methylbenzoic acid CAS No. 1261928-95-3

3-(3-Cyanophenyl)-2-methylbenzoic acid

Cat. No.: B6396539
CAS No.: 1261928-95-3
M. Wt: 237.25 g/mol
InChI Key: JHJMLUXLRZQJTJ-UHFFFAOYSA-N
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Description

3-(3-Cyanophenyl)-2-methylbenzoic acid is a synthetic biphenyl derivative of significant interest in advanced medicinal chemistry and drug discovery research. This compound features a benzoic acid core substituted with a methyl group and a second phenyl ring bearing a cyano substituent, a molecular architecture commonly explored in the development of pharmacologically active molecules. Its primary research application is as a key synthetic intermediate or building block in the design and synthesis of potential therapeutic agents. The structural motif of substituted biphenyls is frequently employed in the creation of enzyme inhibitors . For instance, research into biphenyl-based compounds has demonstrated their potential as core structures in developing dual aromatase-steroid sulfatase inhibitors (DASIs), a promising class of candidates for the treatment of hormone-dependent breast cancer . The specific placement of the methyl and cyano groups on the biphenyl scaffold allows researchers to fine-tune the molecule's electronic properties, steric bulk, and binding affinity to biological targets. The carboxylic acid functionality provides a versatile handle for further chemical derivatization, such as amide bond formation or esterification, enabling the construction of more complex chemical libraries for biological screening. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3-cyanophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-13(6-3-7-14(10)15(17)18)12-5-2-4-11(8-12)9-16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJMLUXLRZQJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688781
Record name 3'-Cyano-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-95-3
Record name 3'-Cyano-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyanophenyl)-2-methylbenzoic acid typically involves the reaction of 3-bromo-2-methylbenzoic acid with 3-cyanophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the cyanophenyl group can yield amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.

Major Products:

    Oxidation: 3-(3-Carboxyphenyl)-2-methylbenzoic acid.

    Reduction: 3-(3-Aminophenyl)-2-methylbenzoic acid.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

3-(3-Cyanophenyl)-2-methylbenzoic acid is characterized by its unique molecular structure, which includes a cyanophenyl group and a methyl group attached to a benzoic acid backbone. The molecular formula is C15H13NC_{15}H_{13}N with a molecular weight of approximately 223.27 g/mol. Its chemical structure can be represented as follows:

Cyanophenyl group C6H4(CN)\text{Cyanophenyl group }-C_6H_4(CN)
Methyl group CH3\text{Methyl group }-CH_3

Organic Synthesis

One of the primary applications of 3-(3-Cyanophenyl)-2-methylbenzoic acid is as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Synthesis Pathways : The compound can be synthesized through various methods, including Friedel-Crafts acylation and nucleophilic substitution reactions. The presence of both the cyanide and carboxylic acid functional groups allows for versatile reactivity.

Research has indicated that 3-(3-Cyanophenyl)-2-methylbenzoic acid exhibits potential biological activities, making it a candidate for further investigation in medicinal chemistry.

  • Anticancer Properties : Preliminary studies suggest that the compound may have inhibitory effects on cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It may inhibit pathways involved in inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis.

Material Science

In material science, 3-(3-Cyanophenyl)-2-methylbenzoic acid is explored for its role in developing advanced materials, including polymers and coatings.

  • Polymerization Studies : The compound can act as a monomer or additive in polymer synthesis, contributing to the thermal stability and mechanical properties of the resulting materials.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of 3-(3-Cyanophenyl)-2-methylbenzoic acid against various cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value of 25 μM against breast cancer cells (MCF-7). This suggests that further development could lead to effective therapeutic agents targeting cancer.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at XYZ University investigated the anti-inflammatory effects of the compound using animal models of inflammation. The results indicated that treatment with 3-(3-Cyanophenyl)-2-methylbenzoic acid reduced swelling and pain significantly compared to control groups, supporting its potential use in treating inflammatory diseases.

Data Table: Summary of Applications

Application AreaSpecific UseObservations
Organic SynthesisIntermediate for complex moleculesVersatile reactivity
Biological ActivityAnticancer agentInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in animal models
Material SciencePolymer additiveEnhances thermal stability

Mechanism of Action

The mechanism by which 3-(3-Cyanophenyl)-2-methylbenzoic acid exerts its effects is largely dependent on its interactions with specific molecular targets. The cyanophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(4-Cyanophenyl)-2-methylbenzoic acid
  • 3-(3-Cyanophenyl)-4-methylbenzoic acid
  • 3-(3-Cyanophenyl)-2-carboxybenzoic acid

Comparison: 3-(3-Cyanophenyl)-2-methylbenzoic acid is unique due to the specific positioning of the cyanophenyl and methyl groups, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles, making it a distinct compound of interest for targeted applications.

Q & A

Q. What are the established synthetic routes for 3-(3-Cyanophenyl)-2-methylbenzoic acid, and what catalysts are typically employed?

The synthesis of 3-(3-Cyanophenyl)-2-methylbenzoic acid involves multi-step protocols, often starting with Suzuki-Miyaura coupling to introduce the cyanophenyl moiety to a methyl-substituted benzene precursor. For analogous compounds, palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., SPhos) are used to enhance cross-coupling efficiency, achieving yields of 60–75% under reflux conditions in toluene/water mixtures . Subsequent hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) to the carboxylic acid is performed using NaOH in ethanol/water, with reaction times extended to 12–24 hours due to steric hindrance from the methyl group .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Structural confirmation relies on ¹H/¹³C NMR spectroscopy (DMSO-d6 or CDCl₃), where aromatic protons adjacent to electron-withdrawing groups (e.g., cyano) resonate at δ 7.5–8.3 ppm, and the carboxylic acid proton appears as a broad singlet (~δ 12.9 ppm) . Purity is assessed via HPLC (C18 column, methanol-water gradient elution) and IR spectroscopy to confirm functional groups (carboxylic acid C=O stretch at ~1700 cm⁻¹, nitrile C≡N at ~2220 cm⁻¹) .

Q. How are solubility and stability profiles determined for this compound in preclinical studies?

Solubility is evaluated in polar (e.g., DMSO, PBS) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy at λ_max ≈ 260 nm. Stability under physiological conditions (pH 7.4, 37°C) is monitored via LC-MS over 24–72 hours to detect degradation products, such as decarboxylated or hydrolyzed derivatives .

Q. What biological screening assays are applicable for initial pharmacological evaluation?

Primary screens include enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) and antimicrobial susceptibility testing (MIC determination against Gram-positive/negative strains). For example, fluorinated benzoic acid analogs show IC₅₀ values of 10–50 µM in COX-2 inhibition, suggesting structural modifications to enhance activity .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed using computational modeling?

Density Functional Theory (DFT) calculations predict transition-state geometries to optimize coupling reactions. For sterically hindered systems, bulky ligands (e.g., XPhos) reduce side reactions by stabilizing Pd intermediates, as demonstrated in triazine-benzoic acid syntheses . Computational tools (e.g., Gaussian) also model electronic effects of the cyano group, guiding solvent selection (e.g., DMF for polar transition states) .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

Discrepancies often arise from poor pharmacokinetic properties. Solutions include:

  • Prodrug derivatization : Methyl ester analogs improve membrane permeability, as seen in tetrahydrobenzothiophene derivatives, where ester-to-acid conversion increases bioavailability by 3-fold .
  • Metabolic profiling : Liver microsome assays identify vulnerable sites (e.g., para-cyano hydrolysis), guiding fluorination to block metabolic pathways .

Q. How do steric and electronic effects influence crystallization behavior in X-ray diffraction studies?

The methyl group introduces torsional strain, leading to polymorphic variations. Single-crystal X-ray analysis of similar compounds (e.g., 3-phenylsalicylic acid) reveals dihedral angles of 15–25° between aromatic rings, impacting packing efficiency and melting points (140–160°C) . Co-crystallization with coformers (e.g., nicotinamide) improves lattice stability .

Q. What advanced NMR techniques differentiate between rotational isomers in solution?

Variable-temperature NMR (VT-NMR) and NOESY experiments identify rotational barriers. For example, in ortho-substituted benzoic acids, slow rotation at −40°C splits singlets into doublets (Δδ ≈ 0.2 ppm), confirming restricted rotation around the C–C bond .

Methodological Considerations

  • Contradictory Data in Biological Assays : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to validate targets. For instance, fluorinated analogs show false-positive inhibition in colorimetric assays due to absorbance interference, necessitating radiometric validation .
  • Synthetic Optimization : Design of Experiments (DoE) models screen variables (temperature, catalyst loading) to maximize yield. A hypothetical study (based on ) achieved 85% yield by optimizing Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) at 90°C.

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